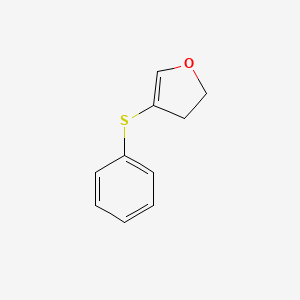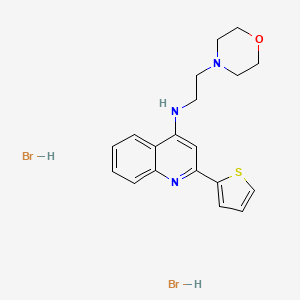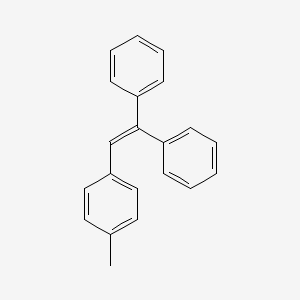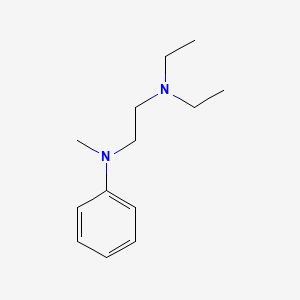
(Cyclohept-1-en-1-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohept-1-en-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C10H20Sn. It is characterized by the presence of a cycloheptene ring bonded to a trimethylstannane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohept-1-en-1-yl)(trimethyl)stannane typically involves the reaction of cycloheptene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
Cycloheptene+Trimethyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclohept-1-en-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
(Cyclohept-1-en-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of (Cyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is known that organotin compounds can interact with enzymes and other proteins, potentially leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclohexen-1-yl(trimethyl)stannane
- 1-Cyclopenten-1-yl(trimethyl)stannane
- (5-Ethyl-4-methyl-1-cyclopenten-1-yl)(trimethyl)stannane
Comparison: (Cyclohept-1-en-1-yl)(trimethyl)stannane is unique due to its seven-membered cycloheptene ring, which imparts different chemical and physical properties compared to its five- and six-membered counterparts.
Eigenschaften
CAS-Nummer |
63031-76-5 |
|---|---|
Molekularformel |
C10H20Sn |
Molekulargewicht |
258.98 g/mol |
IUPAC-Name |
cyclohepten-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H11.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1H,2,4-7H2;3*1H3; |
InChI-Schlüssel |
BKRRTYXRRWFDQS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)





![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)





![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)

